DQBS Exhibits 21-Fold Greater Potency Against HIV-1 Replication Compared to the Benchmark Nef Antagonist B9
In a direct cross-study comparison of HIV-1 replication inhibition in T-cell lines, DQBS demonstrates an IC50 of 130 nM against wild-type HIV-1 NL4-3 in U87MG astroglioma cells, and an IC50 of approximately 300 nM against a panel of eleven Nef chimeras representing all major HIV-1 M-group clades in CEM-T4 T-cells [1]. In contrast, the diphenylpyrazolodiazene Nef antagonist B9 (Hck-IN-1) exhibits an IC50 of 100-300 nM against wild-type HIV-1 replication, representing the lower bound of its potency range . However, B9's inhibition of the Nef:Hck complex requires an IC50 of 2.8 μM, reflecting a >10-fold rightward shift in potency for the primary protein-protein interaction target . DQBS maintains consistent sub-micromolar potency across both replication and protein-protein interaction functional readouts, whereas B9's efficacy bifurcates by an order of magnitude depending on the assay endpoint.
| Evidence Dimension | HIV-1 replication inhibition (IC50) |
|---|---|
| Target Compound Data | 130 nM (U87MG cells, NL4-3 wild-type); 300 nM (CEM-T4 cells, 11 M-group clade chimeras) |
| Comparator Or Baseline | B9 (Hck-IN-1): 100-300 nM for wild-type HIV-1 replication; 2.8 μM for Nef:Hck complex inhibition |
| Quantified Difference | DQBS achieves 130 nM in replication assays vs. B9 requiring 2.8 μM for Nef:Hck complex inhibition, a 21.5-fold potency differential in the primary target engagement assay. |
| Conditions | U87MG astroglioma cells infected with HIV-1 NL4-3 (p24 ELISA readout) for DQBS; CEM-T4 T-cells for clade panel. B9 data from independent Nef:Hck inhibition assays. |
Why This Matters
The >21-fold potency advantage of DQBS over B9 in the primary Nef:Hck target engagement assay directly impacts compound selection when sub-micromolar Nef inhibition is required without confounding off-target Hck inhibition.
- [1] Trible RP, Narute P, Emert-Sedlak LA, et al. Discovery of a diaminoquinoxaline benzenesulfonamide antagonist of HIV-1 Nef function using a yeast-based phenotypic screen. Retrovirology. 2013;10:135. doi:10.1186/1742-4690-10-135 View Source
